

CCT196969 HDAC5 targeting triple negative breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cct196969

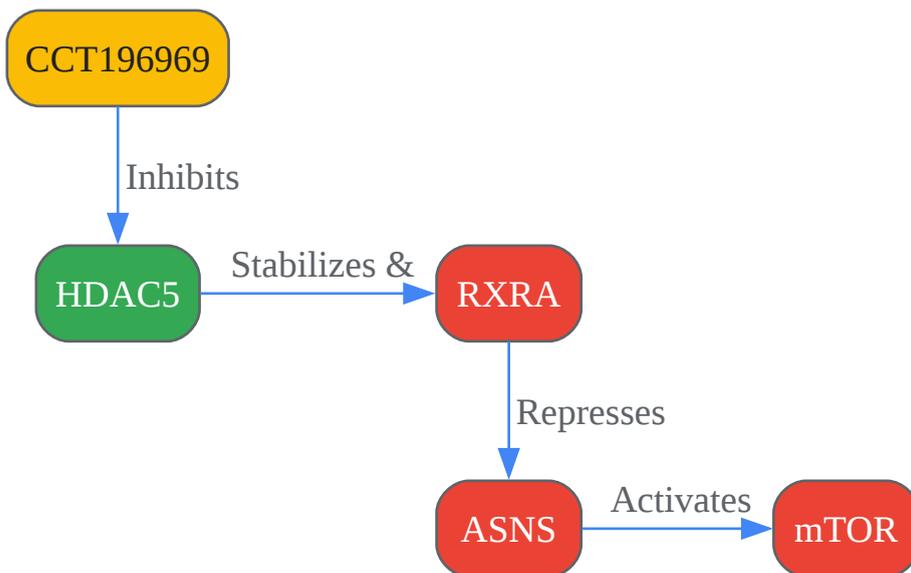
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Mechanism of Action: The HDAC5/RXRA/ASNS Axis

A seminal 2025 study reveals that the anti-TNBC activity of **CCT196969** is primarily mediated through a novel molecular axis involving HDAC5. The proposed mechanism is summarized in the diagram below.



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CCT196969 inhibits HDAC5, stabilizing RXRA to repress ASNS and downstream mTOR signaling.

In this pathway, **CCT196969** directly binds to and inhibits **Histone Deacetylase 5 (HDAC5)**, which disrupts its interaction with the transcription factor **Retinoid X Receptor Alpha (RXRA)** [1]. This leads to increased acetylation and decreased ubiquitination of RXRA, stabilizing the protein and enhancing its transcriptional activity [1]. The stabilized RXRA then acts as a **transcription suppressor**, binding to the promoter region of **Asparagine Synthetase (ASNS)** and inhibiting its expression [1]. The downregulation of ASNS reduces cellular asparagine synthesis, which in turn inhibits the downstream **mTORC1 signaling pathway**, a critical driver of cell growth and proliferation in cancer [1].

Key Quantitative Findings from the 2025 Study

The following tables summarize the core experimental data validating this mechanism.

Table 1: Anti-Tumor Efficacy of CCT196969 in TNBC Models

Experimental Model	Key Finding	Measurement / Outcome
In Vitro (Cell Lines)	Inhibited proliferation	CCK-8 assay [1]
	Suppressed invasion & migration	Transwell assay [1]
	Induced apoptosis	Flow cytometry with FITC/PI staining [1]
In Vivo	Inhibited tumor growth	Mouse xenograft model [1]

Table 2: Experimental Validation of Target Engagement & Mechanism

Investigation Focus	Key Experimental Evidence	Outcome
HDAC5 as Direct Target	Target capture assay, CETSA, SPR	Confirmed direct binding of CCT196969 to HDAC5 [1]
HDAC5-RXRA Interaction	CO-IP, IF, Deletion mutants	Mapped interaction to HDAC5 (1-291 region) and RXRA (1-98 region) [1]

Investigation Focus	Key Experimental Evidence	Outcome
RXRA Post-Translational Regulation	CO-IP with Ac/K-Ub antibodies, Mass spectrometry	Increased RXRA acetylation at K410 & K412; decreased ubiquitination [1]
RXRA Regulation of ASNS	Luciferase assay, CHIP-qPCR	RXRA binds ASNS promoter at -1114/-1104 region to suppress transcription [1]

Essential Experimental Protocols

The study employed a range of standard molecular and cellular biology techniques to establish this mechanism. Key methodologies are outlined below [1].

- **Cell-based Functional Assays:**

- **Proliferation:** CCK-8 assay. Cells (1,000/well in a 96-well plate) were cultured, and absorbance at 490nm was measured at 0, 24, 48, 72, and 96 hours after adding the CCK-8 reagent [1].
- **Clonogenic Survival:** Cells (1,000/well in a 6-well plate) were cultured to form colonies, which were then stained with 10% crystal violet [1].
- **Invasion & Migration:** Transwell assay. For invasion, chambers were pre-coated with Matrigel. Cells (5×10^4 for migration, 1×10^5 for invasion) were seeded in the upper chamber with serum-free medium, with complete medium as a chemoattractant below. After 48 hours, cells that penetrated the membrane were stained and counted [1].
- **Apoptosis:** Analyzed by flow cytometry using an apoptosis detection kit with FITC and PI staining [1].

- **Molecular Target Engagement:**

- **Direct Binding (CETSA):** The thermal stability of HDAC5 was measured in the presence or absence of **CCT196969** to confirm target engagement [1].
- **Direct Binding (SPR):** Surface Plasmon Resonance was used to quantify the binding affinity and kinetics between **CCT196969** and HDAC5 protein [1].

- **Mechanism Elucidation:**

- **Protein-Protein Interaction (CO-IP):** Used to confirm the physical interaction between HDAC5 and RXRA and to assess acetylation/ubiquitination levels of RXRA [1].

- **Gene Regulation (CHIP):** Chromatin Immunoprecipitation assay confirmed the binding of RXRA to the specific promoter region of the ASNS gene [1].
- **Transcriptional Activity (Luciferase Reporter Assay):** The ASNS promoter was cloned into a PGL3 vector to validate that RXRA binding suppresses its transcriptional activity [1].

HDAC5 in TNBC: Therapeutic Context and Considerations

While **CCT196969** represents a novel approach, research into HDAC5 in TNBC reveals a complex and context-dependent picture.

- **Conflicting Evidence on HDAC5's Role:** The role of HDAC5 appears to vary. In contrast to the tumor-suppressive function implied by the **CCT196969** study, other research has shown that **HDAC5 is overexpressed in breast cancer patients under 35 and correlates with a poorer prognosis** [2]. In this context, the HDAC5 inhibitor **LMK-235** showed promise, reducing viability and progression in TNBC cell lines [2]. Furthermore, a 2025 study identified HDAC5 as a key "eraser" of lactylation on the DNA repair protein MRE11, with its downregulation associated with poor prognosis. In this setting, **upregulating HDAC5 with Saikosaponin D (SSD)** reversed radioresistance [3].
- **Broader Class Effects of HDAC Inhibitors:** It is crucial to distinguish **CCT196969**'s specific action from broader HDAC inhibitor (HDACi) effects. Some pan-HDAC inhibitors have been found to **promote breast cancer metastasis** in preclinical models by upregulating the pro-metastatic protein NEDD9, highlighting a potential risk of non-selective inhibition [4]. Conversely, other HDACis (e.g., Vorinostat) can upregulate PD-L1 on TNBC cells, suggesting a potential benefit for **combination therapy with immune checkpoint inhibitors** [5].

Future Research and Development Directions

The discovery of the HDAC5/RXRA/ASNS axis opens several promising avenues for future investigation.

- **Overcoming Metabolic Reprogramming:** Targeting asparagine synthesis via ASNS is a compelling strategy to disrupt cancer cell metabolism. **CCT196969** offers a novel, indirect approach to inhibit ASNS, which may overcome the limitations of direct ASNS-targeting strategies that have shown limited efficacy in solid tumors [1].
- **Rational Combination Therapies:** Based on the mechanism, combining **CCT196969** with **mTOR pathway inhibitors** could yield synergistic effects. Furthermore, given that HDAC inhibition can modulate the tumor immune environment [5], exploring combinations with **immunotherapies** could be highly productive.

- **Addressing Tumor Context:** A critical step will be to understand the conditions under which HDAC5 acts as an oncogene versus a tumor suppressor. Future work should focus on identifying **biomarkers** that can predict which TNBC patients are most likely to respond to **CCT196969**, potentially based on HDAC5 expression levels or tumor metabolism profiles.

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To cite this document: Smolecule. [CCT196969 HDAC5 targeting triple negative breast cancer].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548105#cct196969-hdac5-targeting-triple-negative-breast-cancer>]

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